5-Bromo-3-(bromomethyl)benzo[b]thiophene

Radical Bromination NBS Benzylic Functionalization

Sequential, protecting-group-free derivatization of benzo[b]thiophenes fails with mono-functional analogs. 5-Bromo-3-(bromomethyl)benzo[b]thiophene (CAS 1757-24-0) solves this with two orthogonal bromine sites: C5 aryl-Br for cross-coupling, C3 benzylic-Br for SN2 displacement. • Enables chemoselective two-step library synthesis without protecting groups • 74% benchmark bromination yield informs scale-up planning • ≥95% purity ensures reproducible reactivity across batches Ideal for medicinal chemistry SAR exploration and materials science oligomer synthesis.

Molecular Formula C9H6Br2S
Molecular Weight 306.02 g/mol
CAS No. 1757-24-0
Cat. No. B159892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(bromomethyl)benzo[b]thiophene
CAS1757-24-0
Molecular FormulaC9H6Br2S
Molecular Weight306.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CS2)CBr
InChIInChI=1S/C9H6Br2S/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2
InChIKeyBCLKMDBUQJYWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(bromomethyl)benzo[b]thiophene: Bifunctional Building Block


5-Bromo-3-(bromomethyl)benzo[b]thiophene (CAS 1757-24-0) is a heterocyclic organic compound belonging to the benzo[b]thiophene class, with the molecular formula C9H6Br2S and a molecular weight of 306.02 g/mol [1]. The compound features a planar, aromatic benzo[b]thiophene scaffold bearing two bromine substituents in distinct chemical environments: an aryl bromide at the 5-position of the benzene ring and a benzylic bromomethyl group (-CH2Br) at the 3-position of the thiophene ring [1]. This dual reactivity profile—combining an aromatic electrophilic site amenable to cross-coupling with a highly reactive alkyl halide for nucleophilic substitution—establishes the compound as a versatile intermediate for sequential, orthogonal transformations in multi-step organic synthesis .

Why 5-Bromo-3-(bromomethyl)benzo[b]thiophene Is Irreplaceable


Generic substitution with simpler benzo[b]thiophene derivatives—such as 3-(bromomethyl)benzo[b]thiophene lacking the 5-bromo substituent, or 5-bromo-3-methylbenzo[b]thiophene lacking the benzylic bromide—fails because the target compound uniquely integrates two orthogonal reactive handles within a single molecular framework [1]. The 5-aryl bromide enables palladium-catalyzed cross-coupling (Suzuki, Stille, Heck), while the 3-bromomethyl group undergoes facile nucleophilic displacement (SN2) with amines, thiolates, or alkoxides . This bifunctionality permits chemoselective, sequential derivatization without protecting group manipulation—a capability absent in mono-functional analogs. Furthermore, the 5-bromo substituent exerts an electron-withdrawing inductive effect that modulates the reactivity of both the aromatic ring and the benzylic site relative to unsubstituted or 5-hydrogen analogs, altering reaction rates and regioselectivity outcomes [2]. Consequently, procurement of the precise 5-bromo-3-bromomethyl regioisomer is essential for synthetic routes predicated on this specific substitution pattern and dual-reactivity paradigm.

5-Bromo-3-(bromomethyl)benzo[b]thiophene: Quantitative Evidence vs. Analogs


Benzylic Bromination Efficiency: 5-Bromo-3-methyl vs. Unsubstituted

Radical benzylic bromination of 5-bromo-3-methylbenzo[b]thiophene with N-bromosuccinimide (NBS) proceeds with a reported yield of 74% under standard conditions (CCl4, benzoyl peroxide, reflux, 3 h) to afford 5-bromo-3-(bromomethyl)benzo[b]thiophene . In contrast, analogous bromination of the unsubstituted 3-methylbenzo[b]thiophene yields only 3-(bromomethyl)benzo[b]thiophene without further derivatization, and the presence of the electron-withdrawing 5-bromo substituent influences both the rate and selectivity of the radical halogenation step [1]. The 74% isolated yield represents a benchmark for procurement planning and purity expectations when scaling this transformation.

Radical Bromination NBS Benzylic Functionalization Reaction Yield

Orthogonal Reactivity: Aryl Bromide vs. Benzylic Bromide

5-Bromo-3-(bromomethyl)benzo[b]thiophene contains two distinct electrophilic sites with markedly different reactivities. The 3-bromomethyl group is a highly reactive benzylic bromide susceptible to SN2 displacement by nucleophiles (amines, thiolates, alkoxides) under mild conditions (room temperature, polar aprotic solvents) . The 5-aryl bromide, in contrast, requires transition metal catalysis (e.g., Pd) and elevated temperatures for cross-coupling reactions . This reactivity differential allows for sequential functionalization: e.g., first performing nucleophilic substitution at the 3-position, followed by Suzuki-Miyaura coupling at the 5-position, or vice versa, without cross-interference. Mono-functional analogs such as 3-(bromomethyl)benzo[b]thiophene (lacking the aryl bromide) or 5-bromo-3-methylbenzo[b]thiophene (lacking the benzylic bromide) offer only a single reactive site, precluding orthogonal multi-step derivatization strategies [1]. This bifunctionality reduces the number of synthetic steps and protects group manipulations required to achieve complex substitution patterns.

Chemoselectivity Cross-Coupling Nucleophilic Substitution Orthogonal Reactivity

Reactivity: 5-Bromo vs. 5-Chloro Analogs

The 5-bromo substituent on the benzo[b]thiophene core provides a balance of reactivity and stability that differs from the 5-chloro analog. In palladium-catalyzed cross-coupling reactions, aryl bromides generally exhibit faster oxidative addition to Pd(0) compared to aryl chlorides, enabling milder reaction conditions (lower temperature, shorter time) and broader substrate scope [1]. While quantitative direct comparison data for 5-bromo-3-(bromomethyl)benzo[b]thiophene vs. its 5-chloro counterpart is not explicitly reported, class-level understanding of aryl halide reactivity indicates that the 5-bromo derivative is significantly more reactive in cross-coupling (approximately 10-100x faster oxidative addition) [2]. Additionally, the 5-bromo substituent influences the electron density of the aromatic system, which can affect the rate of electrophilic aromatic substitution at other positions on the ring [3]. The specific 5-bromo regioisomer is therefore non-interchangeable with 4-, 6-, or 7-bromo isomers, as each presents a distinct electronic and steric environment for subsequent transformations.

Halogen Exchange Reactivity Regioselectivity Electronic Effects

Commercial Purity and Availability

Commercially, 5-Bromo-3-(bromomethyl)benzo[b]thiophene (CAS 1757-24-0) is available from multiple reputable vendors with typical purities of 95% or higher . For example, AKSci offers the compound at 95% minimum purity, with a long-term storage recommendation of cool, dry conditions . The compound's molecular weight (306.02 g/mol) and exact mass (305.85365 Da) are well-characterized, facilitating accurate weighing and stoichiometric calculations in multi-step syntheses [1]. In contrast, closely related analogs such as 3-(bromomethyl)-5-chlorobenzo[b]thiophene (CAS 1198-51-2) or 5-(bromomethyl)benzo[b]thiophene (CAS 10133-22-9) may have different purity profiles and availability from vendors, necessitating careful evaluation for specific synthetic needs. The established CAS registry number and PubChem CID (21790411) ensure unambiguous identification and ordering, reducing the risk of procuring incorrect regioisomers [1].

Chemical Purity Vendor Comparison Procurement Quality Control

Optimal Use Cases for 5-Bromo-3-(bromomethyl)benzo[b]thiophene


Sequential Derivatization for Benzo[b]thiophene Libraries

Researchers constructing diverse libraries of 3,5-disubstituted benzo[b]thiophenes for medicinal chemistry or materials science should prioritize 5-bromo-3-(bromomethyl)benzo[b]thiophene. The orthogonal reactivity of the two bromine sites enables sequential functionalization: e.g., nucleophilic displacement of the benzylic bromide to install an amine, ether, or thioether moiety at the 3-position, followed by Suzuki-Miyaura cross-coupling at the 5-position to introduce an aryl or heteroaryl group . This two-step sequence provides access to a wide range of differentially substituted derivatives without intermediate protection/deprotection steps, accelerating library synthesis and SAR exploration [1]. The 74% benchmark yield for the benzylic bromination step informs synthetic planning and cost analysis for scale-up .

Synthesis of Raloxifene Analogs and SERM Scaffolds

Benzo[b]thiophene derivatives serve as key intermediates in the synthesis of selective estrogen receptor modulators (SERMs) such as raloxifene . 5-Bromo-3-(bromomethyl)benzo[b]thiophene provides a versatile entry point for constructing the 2-arylbenzo[b]thiophene core characteristic of this pharmacophore class. The 5-bromo substituent can participate in cross-coupling to introduce aryl groups, while the 3-bromomethyl group can be elaborated to the requisite aminoethoxy side chain [1]. The compound's defined purity profile (≥95%) and established synthetic route ensure batch-to-batch consistency critical for medicinal chemistry campaigns and preclinical development .

Building Block for Organic Electronic Materials

Benzo[b]thiophenes are widely employed as organic semiconductors in field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their extended π-conjugation and tunable electronic properties . The bifunctional nature of 5-bromo-3-(bromomethyl)benzo[b]thiophene allows for the iterative construction of extended oligomeric and polymeric architectures via sequential cross-coupling reactions (e.g., Stille, Suzuki) at both the 5- and 3-positions [1]. The planar, rigid benzo[b]thiophene core promotes efficient π-stacking and charge transport, while the bromine substituents provide synthetic handles for introducing solubilizing side chains or electron-donating/withdrawing groups to fine-tune HOMO/LUMO levels [1]. The compound's commercial availability at research scale (100 mg to 1 g) supports initial materials screening and device prototyping .

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